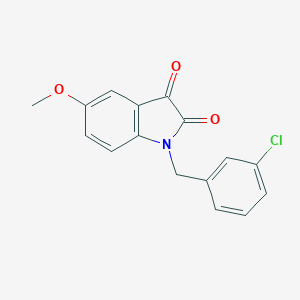![molecular formula C23H25ClN2O5 B260524 7-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one](/img/structure/B260524.png)
7-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one is a complex organic molecule that combines several functional groups, including a piperazine ring, a chlorophenyl group, and a chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one typically involves multiple steps:
-
Formation of the Piperazine Derivative: : The initial step involves the synthesis of 4-(3-chlorophenyl)-1-piperazine. This can be achieved through the reaction of 3-chloroaniline with ethylene glycol in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
-
Attachment of the Piperazine to the Chromenone Core: : The piperazine derivative is then reacted with 7-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one. This step often requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ether linkage.
-
Final Functionalization: : The final step involves the introduction of the oxoethoxy group. This can be achieved through the reaction of the intermediate with ethyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 5-position can undergo oxidation to form a ketone.
Reduction: The oxo group in the chromenone ring can be reduced to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles.
Major Products
Oxidation: Formation of a ketone at the 5-position.
Reduction: Formation of a secondary alcohol at the oxo position.
Substitution: Replacement of the chlorine atom with a nucleophile.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit activity as a ligand for various receptors due to the presence of the piperazine ring, which is known to interact with neurotransmitter receptors.
Medicine
In medicine, this compound could be explored for its potential as a pharmaceutical agent. The combination of the chromenone and piperazine structures suggests it may have applications in treating neurological disorders or as an anti-inflammatory agent.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 7-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one would depend on its specific biological target. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The chromenone structure could contribute to anti-inflammatory effects by inhibiting enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Similar Compounds
1-(3-chlorophenyl)-4-(2-phenylethyl)piperazine: Shares the piperazine and chlorophenyl groups but lacks the chromenone structure.
Chlorpheniramine: An antihistamine with a similar chlorophenyl group but different overall structure.
Fluoxetine: An antidepressant with a piperazine ring but different substituents.
Uniqueness
The uniqueness of 7-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-5-hydroxy-2,2-dimethyl-2,3-dihydro-4H-chromen-4-one lies in its combination of a chromenone core with a piperazine ring and a chlorophenyl group. This unique structure may confer a distinct pharmacological profile, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H25ClN2O5 |
|---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
7-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy]-5-hydroxy-2,2-dimethyl-3H-chromen-4-one |
InChI |
InChI=1S/C23H25ClN2O5/c1-23(2)13-19(28)22-18(27)11-17(12-20(22)31-23)30-14-21(29)26-8-6-25(7-9-26)16-5-3-4-15(24)10-16/h3-5,10-12,27H,6-9,13-14H2,1-2H3 |
InChI Key |
VXUOLRRKTMAFSJ-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)O)C |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(2,4-dimethoxyphenyl)-3-(4-ethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B260441.png)
![8-(2-fluorophenyl)-3-(4-fluorophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B260443.png)
![8-(2,3-dimethoxyphenyl)-3-(3,4-dimethylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B260444.png)

![3-(2-chlorophenyl)-5-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B260448.png)
![2-(2,4-dichlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B260453.png)
![2-{4-[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]piperazin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B260466.png)

![3-{4-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1-piperazinyl}-1-propyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B260468.png)
![1-phenyl-3-[4-(1-pyrrolidinylacetyl)-1-piperazinyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B260471.png)
![N-(3-chlorophenyl)-2-{4-[4-cyano-1-(furan-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl]piperazin-1-yl}acetamide](/img/structure/B260472.png)
![2-[4-(5-cyano-3,3,8-trimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B260483.png)
![3-methoxy-N-[2-(1-piperidinylsulfonyl)ethyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B260505.png)
![6-amino-2-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B260506.png)
